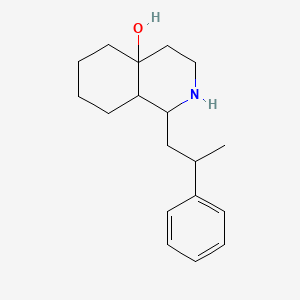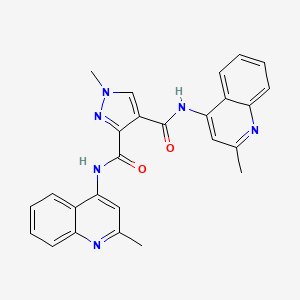
5-ethyl-6-methyl-2-(1-piperidinyl)-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-6-methyl-2-(1-piperidinyl)-4(3H)-pyrimidinone, also known as EMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. EMP is a pyrimidine derivative that has a piperidine ring attached to it, making it a unique compound with diverse properties. In
Mechanism of Action
The mechanism of action of 5-ethyl-6-methyl-2-(1-piperidinyl)-4(3H)-pyrimidinone is not yet fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. This compound's ability to inhibit acetylcholinesterase is thought to contribute to its potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species, which are molecules that can damage cells and contribute to the development of various diseases. This compound has also been shown to reduce the levels of certain inflammatory markers, such as interleukin-6 and tumor necrosis factor-alpha. In addition, this compound has been found to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
5-ethyl-6-methyl-2-(1-piperidinyl)-4(3H)-pyrimidinone has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield, making it a cost-effective compound to use. This compound is also stable under various conditions, allowing for long-term storage and use in different experiments. However, this compound has some limitations, including its limited solubility in water, which can make it difficult to use in certain experiments. In addition, this compound's mechanism of action is not yet fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on 5-ethyl-6-methyl-2-(1-piperidinyl)-4(3H)-pyrimidinone. One area of interest is the development of this compound derivatives with improved solubility and potency. Another area of research is the investigation of this compound's potential use in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. In addition, further studies are needed to fully understand this compound's mechanism of action and to identify its molecular targets. Overall, this compound has shown promise as a versatile compound with potential applications in various scientific research fields.
Synthesis Methods
The synthesis of 5-ethyl-6-methyl-2-(1-piperidinyl)-4(3H)-pyrimidinone involves the reaction of ethyl acetoacetate, 3-methyl-2-butanone, and piperidine in the presence of a base catalyst. The reaction proceeds through a series of steps, including the formation of an enamine intermediate, which then undergoes cyclization to form the final product. The yield of this compound can be improved by optimizing reaction conditions such as temperature, reaction time, and catalyst concentration.
Scientific Research Applications
5-ethyl-6-methyl-2-(1-piperidinyl)-4(3H)-pyrimidinone has been found to be useful in various scientific research applications. It has been studied as a potential anti-inflammatory agent, with promising results in animal models. This compound has also been investigated for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In addition, this compound has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Properties
IUPAC Name |
5-ethyl-4-methyl-2-piperidin-1-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-3-10-9(2)13-12(14-11(10)16)15-7-5-4-6-8-15/h3-8H2,1-2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGKDYVXCHOOKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{3-[(2-bromobenzyl)oxy]-4-methoxybenzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B5968663.png)
![2-[4-(2-methoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5968678.png)
![N-(3-ethoxypropyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5968682.png)
![1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5968690.png)
![1-(2-chlorobenzyl)-4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B5968692.png)
![N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]-2-(phenylthio)acetamide](/img/structure/B5968700.png)

![2-hydroxybenzaldehyde {4-(4-benzyl-1-piperidinyl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5968719.png)

![1-benzyl-N-[1-(3,4-dimethylphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5968733.png)
![3-{[benzyl(2-hydroxyethyl)amino]methyl}-N-butyl-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5968739.png)


![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methyl-2-oxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B5968759.png)
